Superior Anti-Proliferative Potency in RS4;11 Leukemia Cells Versus dBET1
In RS4;11 B-cell acute lymphoblastic leukemia cells, PROTAC BET Degrader-1 demonstrates an 18.3-fold more potent anti-proliferative effect compared to dBET1, a widely used first-generation BET PROTAC comparator [1]. This head-to-head comparison uses identical cell line and assay conditions, enabling direct quantitative assessment of relative cellular efficacy.
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 4.3 nM |
| Comparator Or Baseline | dBET1: 78.8 nM |
| Quantified Difference | 18.3-fold more potent (4.3 nM vs. 78.8 nM) |
| Conditions | RS4;11 cells; cell viability/proliferation assay |
Why This Matters
Researchers requiring maximal cellular potency in RS4;11 leukemia models should select PROTAC BET Degrader-1 over dBET1 to achieve substantially lower effective concentrations.
- [1] Table 2. Comparison of PROTAC BET Degrader-1, PROTAC BET Degrader-2, and dBET1 for their Previously Reported IC50 Values and TR-FRET Maximal PROTAC Efficacy Concentrations. ACS Pharmacol Transl Sci. 2021;4(2):802-812. View Source
